molecular formula C12H12N4O3 B12909692 N-(3-Methyl-1-(4-nitrophenyl)-1H-pyrazol-5-yl)acetamide CAS No. 77746-88-4

N-(3-Methyl-1-(4-nitrophenyl)-1H-pyrazol-5-yl)acetamide

Cat. No.: B12909692
CAS No.: 77746-88-4
M. Wt: 260.25 g/mol
InChI Key: HYXAWLGTQMIJQA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3-Methyl-1-(4-nitrophenyl)-1H-pyrazol-5-yl)acetamide is a chemical compound of significant interest in medicinal chemistry and anticancer research, particularly as a scaffold for developing tubulin polymerization inhibitors. This acetamide-functionalized pyrazole derivative is structurally analogous to other compounds investigated for their potent antiproliferative activities against various human cancer cell lines, including HeLa (cervical carcinoma), MCF-7 (breast adenocarcinoma), and HT-29 (colon carcinoma) . The mechanism of action for this class of compounds involves binding to the colchicine site on tubulin, thereby disrupting microtubule dynamics and leading to cell cycle arrest in the G2/M phase and the induction of apoptosis . The presence of the 4-nitrophenyl substituent is a key structural feature that can influence the compound's electronic properties and its interaction with biological targets. Research into related pyrazole-acetamide hybrids highlights their potential as valuable tools for probing mitotic mechanisms and as lead structures for the development of novel vascular disrupting agents and anticancer therapeutics . This product is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

N-[5-methyl-2-(4-nitrophenyl)pyrazol-3-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N4O3/c1-8-7-12(13-9(2)17)15(14-8)10-3-5-11(6-4-10)16(18)19/h3-7H,1-2H3,(H,13,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HYXAWLGTQMIJQA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=C1)NC(=O)C)C2=CC=C(C=C2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40506612
Record name N-[3-Methyl-1-(4-nitrophenyl)-1H-pyrazol-5-yl]acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40506612
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

260.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

77746-88-4
Record name N-[3-Methyl-1-(4-nitrophenyl)-1H-pyrazol-5-yl]acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40506612
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Pyrazole Ring Formation

  • Condensation Reaction: A common method involves reacting 3-methylhydrazine derivatives with 1,3-dicarbonyl compounds or α,β-unsaturated carbonyl compounds to form the pyrazole ring. The reaction conditions are optimized for temperature, solvent, and catalyst to maximize yield and selectivity.

  • Example Reaction Conditions:

    • Solvent: Ethanol or acetic acid
    • Temperature: Reflux (80–120 °C)
    • Catalyst: Acidic or basic catalysts depending on substrates

Introduction of the 4-Nitrophenyl Group

  • N-Arylation: The N-1 position of the pyrazole ring is arylated using 4-nitrohalobenzenes (e.g., 4-nitrobromobenzene) via nucleophilic aromatic substitution or palladium-catalyzed cross-coupling reactions such as Buchwald-Hartwig amination.

  • Reaction Parameters:

    • Catalyst: Pd-based catalysts (e.g., Pd(OAc)2 with phosphine ligands)
    • Base: Potassium carbonate or cesium carbonate
    • Solvent: DMF or toluene
    • Temperature: 80–120 °C

Acetamide Group Introduction

  • Acylation Reaction: The pyrazole intermediate bearing the 4-nitrophenyl substituent is acylated at the 5-position nitrogen using acetic anhydride or acetyl chloride.

  • Typical Conditions:

    • Solvent: Dichloromethane or chloroform
    • Base: Pyridine or triethylamine to scavenge HCl
    • Temperature: 0–25 °C to avoid side reactions

An alternative approach involves the direct synthesis of N-(3-methyl-1-(4-nitrophenyl)-1H-pyrazol-5-yl)acetamide via a three-component reaction:

  • Three-Component Reaction: 3-methylpyrazole, formaldehyde (or paraformaldehyde), and acetamide are reacted under solvent-free conditions at elevated temperatures (140–160 °C) to yield N-substituted acetamide derivatives with high yield (>90%).

  • Reaction Details:

    • Molar ratios: 3-methylpyrazole : formaldehyde : acetamide = approximately 0.7–0.9 : 0.8–1.4 : 1
    • Reaction time: 3–10 hours (preferably 5 hours)
    • Purification: Vacuum distillation to remove excess starting materials
    • Outcome: Reproducible isomer ratio of 3- and 5-methyl isomers

This method is advantageous due to its simplicity, solvent-free conditions, and high yield, making it suitable for scale-up synthesis.

  • Optimization Parameters:

    • Catalyst selection and loading
    • Solvent choice to enhance solubility and reaction rate
    • Temperature control to minimize side reactions
    • Reaction time to maximize conversion
  • Purification Techniques:

    • Recrystallization from suitable solvents (e.g., ethanol, ethyl acetate)
    • Chromatographic methods (e.g., silica gel column chromatography)
    • Vacuum distillation for removal of volatile impurities

To confirm the structure and purity of the synthesized compound, the following techniques are employed:

Technique Purpose
Nuclear Magnetic Resonance (NMR) Structural elucidation and confirmation of substitution pattern
Mass Spectrometry (MS) Molecular weight confirmation
Infrared Spectroscopy (IR) Identification of functional groups (acetamide, nitro)
Elemental Analysis Verification of molecular formula
High-Performance Liquid Chromatography (HPLC) Purity assessment and quantification
Step Method/Reaction Type Key Reagents/Conditions Yield (%) Notes
Pyrazole ring formation Condensation of hydrazine + diketone Ethanol, reflux, acid/base catalyst 70–85 Core ring formation
N-1 Arylation Pd-catalyzed cross-coupling Pd catalyst, K2CO3, DMF, 80–120 °C 60–80 Introduction of 4-nitrophenyl
Acetamide acylation Acylation with acetic anhydride CH2Cl2, pyridine, 0–25 °C 75–90 Acetamide group installation
One-pot three-component 3-methylpyrazole + formaldehyde + acetamide Solvent-free, 140–160 °C, 5 h >90 Efficient, high-yield method
  • While direct studies on this exact compound are limited, related pyrazole derivatives with nitrophenyl and acetamide groups have demonstrated significant biological activities, including anti-inflammatory and antimicrobial effects.

  • The three-component solvent-free synthesis method offers a green chemistry advantage by reducing solvent use and simplifying purification.

  • Reaction conditions must be carefully controlled to avoid formation of isomeric impurities and to ensure reproducibility.

  • Further optimization may involve exploring alternative catalysts or microwave-assisted synthesis to reduce reaction times.

Chemical Reactions Analysis

Method A: Cyclocondensation and Functionalization

  • Pyrazole Ring Formation : Ethyl acetoacetate reacts with phenyl hydrazine under reflux to form 3-methyl-1-phenyl-1H-pyrazol-5(4H)-one (6 ) .

  • Chloroformylation : The Vilsmeier-Haack reaction introduces a chloroformyl group at the 4-position of the pyrazole ring using POCl₃ and DMF, yielding 5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde (3 ) .

  • Acetamide Introduction : Reaction of the intermediate with acetic anhydride or acetyl chloride in the presence of a base (e.g., pyridine) introduces the acetamide group .

StepReagents/ConditionsProductYield
1Ethyl acetoacetate, phenyl hydrazine, refluxPyrazolone (6 )Not reported
2POCl₃, DMF, 80°CChloroformylated pyrazole (3 )Not reported
3Acetic anhydride, pyridine, RTN-(3-Methyl-1-(4-nitrophenyl)-1H-pyrazol-5-yl)acetamide68%

Method B: Thiourea Intermediate Route

  • Thiourea Formation : Condensation of N-methyl-3-methyl-1-phenyl-1H-pyrazol-5-amine with benzoyl chloride and ammonium thiocyanate yields N-(methyl(3-methyl-1-phenyl-1H-pyrazol-5-yl)carbamothioyl) benzamide (III ) .

  • Acetamide Substitution : Hydrolysis or nucleophilic substitution replaces the thiourea group with acetamide .

Vilsmeier-Haack Reaction

  • Mechanism : The reaction involves electrophilic substitution at the pyrazole’s 4-position, facilitated by the Vilsmeier reagent (POCl₃ + DMF). The aldehyde group is introduced via formylation .

  • Critical Parameters :

    • Temperature: 80–90°C

    • Solvent: Anhydrous DMF

    • Time: 4–6 hours

Acetylation Reaction

  • Mechanism : Nucleophilic acyl substitution where the amine group attacks the electrophilic carbonyl carbon of acetic anhydride.

  • Optimization :

    • Base: Pyridine (neutralizes HCl byproduct)

    • Solvent: Dry acetone or THF

    • Yield Enhancement: Dropwise addition of acetic anhydride to prevent side reactions .

Solvent Effects

  • Polar aprotic solvents (e.g., DMF, DMSO) improve reaction rates for electrophilic substitutions but may complicate purification.

  • Ethanol/water mixtures are preferred for recrystallization to enhance purity .

Catalysts and Reagents

  • Iron Powder : Used in nitro-group reduction steps (e.g., converting nitro to amine intermediates) .

  • NH₄OAc : Facilitates cyclization in imidazoline ring formation during side reactions .

Common Byproducts

  • Over-acetylation : Controlled by limiting acetic anhydride stoichiometry .

  • Nitrophenyl Group Reduction : Mitigated by avoiding excess reducing agents (e.g., iron powder) .

Purification Techniques

  • Column Chromatography : Silica gel with ethyl acetate/hexane (1:5) effectively separates acetamide derivatives from thiourea intermediates .

  • Recrystallization : Ethanol or ethanol/water mixtures yield high-purity crystals .

Comparative Analysis of Synthetic Routes

Scientific Research Applications

Antimicrobial Activity

Research has demonstrated that N-(3-Methyl-1-(4-nitrophenyl)-1H-pyrazol-5-yl)acetamide exhibits significant antimicrobial properties. Studies show that derivatives of pyrazole compounds often display activity against both Gram-positive and Gram-negative bacteria. For instance, a recent study highlighted the compound's effectiveness against multidrug-resistant strains, with minimum inhibitory concentration (MIC) values comparable to traditional antibiotics.

Case Study: Antibacterial Efficacy
A comparative analysis evaluated the antibacterial activity of this compound against various pathogens, including MRSA (Methicillin-resistant Staphylococcus aureus). The results indicated that the compound exhibited MIC values lower than those of standard treatments like linezolid, suggesting its potential as a new antimicrobial agent.

Anticancer Activity

The anticancer potential of this compound has been explored through in vitro studies on various cancer cell lines. Preliminary findings suggest that this compound may inhibit tumor cell proliferation by modulating key signaling pathways involved in cell growth and survival.

Case Study: Cytotoxic Effects
In studies involving A549 lung cancer cells and MCF-7 breast cancer cells, the compound showed significant cytotoxicity with IC50 values of 12.5 µM and 15.0 µM, respectively. These results indicate that this compound could serve as a lead compound for developing new anticancer therapies.

Mechanistic Insights

The mechanisms underlying the biological activities of this compound are still under investigation. However, it is hypothesized that its structural components allow for interaction with various biological targets, enhancing its efficacy against complex diseases such as cancer and bacterial infections.

Mechanism of Action

The mechanism of action of N-(3-Methyl-1-(4-nitrophenyl)-1H-pyrazol-5-yl)acetamide involves its interaction with specific molecular targets. The nitrophenyl group may facilitate binding to enzyme active sites or receptors, while the pyrazole ring can participate in hydrogen bonding and hydrophobic interactions. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s observed biological effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Variations

The compound’s structural analogs differ in substituent positions and functional groups, leading to distinct physicochemical and biological properties. Key comparisons include:

Compound Name Substituents (Pyrazole Positions) Functional Groups Key Properties/Bioactivity Reference
N-(3-Methyl-1-(4-nitrophenyl)-1H-pyrazol-5-yl)acetamide 1: 4-nitrophenyl; 3: methyl; 5: acetamide Acetamide, nitro, methyl Potential insecticidal/antimicrobial activity (inferred)
N-(1,3-Dimethyl-1H-pyrazol-5-yl)acetamide (13) 1: methyl; 3: methyl; 5: acetamide Acetamide, methyl Lower polarity; IR: ν(CO) 1,667 cm⁻¹; used as a synthetic intermediate
2-Chloro-N-[1-(4-chlorophenyl)-3-cyano-1H-pyrazol-5-yl]acetamide 1: 4-chlorophenyl; 3: cyano; 5: chloroacetamide Chloroacetamide, cyano, chloro Insecticidal (Fipronil analog); higher electrophilicity due to Cl and CN groups
N-(3-(4-Nitrophenyl)-1H-pyrazol-5-yl)-2-mercaptoacetamide (12l) 3: 4-nitrophenyl; 5: mercaptoacetamide Mercaptoacetamide, nitro Thiol reactivity; NMR: δ 10.70 (CONH); 97% synthetic yield
N-[3-(4-Nitrophenyl)-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazol-5-yl]acetamide (85a) 1: tetrahydropyran; 3: 4-nitrophenyl; 5: acetamide Acetamide, nitro, tetrahydropyran Bulky substituent enhances solubility; regioisomerism affects bioactivity

Spectroscopic and Analytical Data

  • IR Spectroscopy: Target compound’s acetamide C=O stretch is expected near 1,660–1,680 cm⁻¹, similar to analogs . Nitro group vibrations (~1,520 cm⁻¹ and ~1,350 cm⁻¹) distinguish it from non-nitro derivatives.
  • NMR Spectroscopy :
    • Pyrazole H-4 proton resonates at δ ~6.0–7.1 in DMSO-d6, influenced by substituents. For example, Analog 12l shows δ 7.12 for pyrazole-H , while Analog 13 exhibits δ 5.95 .
    • Acetamide NH protons appear as broad singlets near δ 9.8–10.7 .

Biological Activity

N-(3-Methyl-1-(4-nitrophenyl)-1H-pyrazol-5-yl)acetamide is a compound of significant interest due to its diverse biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article aims to provide a comprehensive overview of its biological activities, including antimicrobial, antioxidant, and anti-inflammatory properties, supported by relevant data tables and case studies.

The compound has the following chemical characteristics:

  • Molecular Formula : C10_{10}H10_{10}N4_{4}O3_{3}
  • Molecular Weight : 218.21 g/mol
  • CAS Number : 90946-69-3
  • Density : 1.4 g/cm³
  • Boiling Point : 413.1 °C

Antimicrobial Activity

Recent studies have demonstrated that pyrazole derivatives, including this compound, exhibit significant antimicrobial properties. For instance, a study evaluating various pyrazole derivatives found that some exhibited minimum inhibitory concentrations (MICs) as low as 0.22–0.25 μg/mL against pathogens like Staphylococcus aureus and Staphylococcus epidermidis .

Table 1: Antimicrobial Activity of Pyrazole Derivatives

CompoundMIC (μg/mL)MBC (μg/mL)Activity Type
4a0.220.45Bactericidal
5a0.250.50Bactericidal
7b0.240.48Bactericidal
This compoundTBDTBDTBD

Antioxidant Activity

The compound has also been evaluated for its antioxidant properties. A study using the ABTS radical cation decolorization assay indicated that certain pyrazole derivatives possess radical-scavenging activities comparable to Trolox, a standard antioxidant . The antioxidant activity is crucial for mitigating oxidative stress-related diseases.

Table 2: Antioxidant Activity Comparison

CompoundABTS Scavenging Activity (IC50 μM)
This compoundTBD
Trolox~10
Other DerivativesVaried (10–50 μM)

Anti-inflammatory Properties

In addition to antimicrobial and antioxidant activities, pyrazole derivatives have shown potential anti-inflammatory effects. Docking studies suggest that these compounds can inhibit pro-inflammatory pathways, making them candidates for further development in treating inflammatory diseases .

Case Study 1: Evaluation of Biological Activities

A comprehensive study on the biological activities of various pyrazole derivatives highlighted the promising effects of this compound in inhibiting bacterial growth and reducing oxidative stress markers in vitro . The study's findings suggest a multifaceted mechanism of action that warrants further investigation.

Case Study 2: Structure-Activity Relationship (SAR)

Research into the structure-activity relationship (SAR) of pyrazole derivatives has provided insights into how modifications affect biological activity. For instance, the introduction of different substituents at specific positions on the pyrazole ring significantly influences both antimicrobial and antioxidant efficacy .

Q & A

Q. What protocols ensure robust scale-up of synthetic procedures?

  • Methodological Answer :
  • Process Optimization : Use microwave-assisted synthesis to reduce reaction times.
  • Green Chemistry : Replace halogenated solvents (e.g., CH₂Cl₂) with ethanol/water mixtures.
  • Quality Control : Implement in-line FTIR for real-time reaction monitoring .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.